molecular formula C6H9NS B6597480 5-Isopropylthiazole CAS No. 16585-37-8

5-Isopropylthiazole

Cat. No.: B6597480
CAS No.: 16585-37-8
M. Wt: 127.21 g/mol
InChI Key: GUCKIHDYYQOYJB-UHFFFAOYSA-N
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Description

5-Isopropylthiazole is an organic compound belonging to the thiazole family, characterized by a five-membered ring containing both sulfur and nitrogen atoms. This compound is notable for its diverse applications in various fields, including medicinal chemistry, agrochemicals, and material science. Its molecular formula is C6H9NS, and it is known for its distinctive aromatic properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Isopropylthiazole typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-bromo-2-methylpropane with thiourea, followed by cyclization in the presence of a base such as sodium hydroxide. The reaction conditions often include refluxing the mixture in ethanol or another suitable solvent.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Industrial methods also focus on minimizing by-products and ensuring environmental compliance.

Chemical Reactions Analysis

Types of Reactions: 5-Isopropylthiazole undergoes various chemical reactions, including:

    Electrophilic Aromatic Substitution: Due to the electron-rich nature of the thiazole ring, it readily undergoes electrophilic substitution reactions. Common reagents include halogens and nitrating agents.

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiazole ring into more saturated derivatives using reagents like lithium aluminum hydride.

Common Reagents and Conditions:

    Electrophilic Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in aqueous solution.

    Reduction: Lithium aluminum hydride in anhydrous ether.

Major Products:

    Electrophilic Substitution: Halogenated thiazoles.

    Oxidation: Thiazole sulfoxides and sulfones.

    Reduction: Saturated thiazole derivatives.

Scientific Research Applications

5-Isopropylthiazole has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its role in developing new therapeutic agents, particularly in the treatment of infections and cancer.

    Industry: Utilized in the production of dyes, pigments, and other materials due to its aromatic properties.

Comparison with Similar Compounds

    2-Substituted-5-Isopropylthiazole: These derivatives have similar structures but different substituents at the 2-position, affecting their biological activity.

    1,3,4-Oxadiazole Derivatives: These compounds share the thiazole ring but have additional heterocyclic structures, leading to varied applications.

    Imidazoles and Oxazoles: These azole heterocycles have similar aromatic properties but differ in their nitrogen and oxygen content.

Uniqueness: 5-Isopropylthiazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its isopropyl group enhances its lipophilicity, making it more suitable for certain applications compared to other thiazole derivatives.

Properties

IUPAC Name

5-propan-2-yl-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NS/c1-5(2)6-3-7-4-8-6/h3-5H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUCKIHDYYQOYJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CN=CS1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90595894
Record name 5-(Propan-2-yl)-1,3-thiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90595894
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

127.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16585-37-8
Record name 5-(Propan-2-yl)-1,3-thiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90595894
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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